N-(2-{[3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a phenyl group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, the introduction of the phenyl group, and the attachment of the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: This compound shares the imidazolidinone and phenyl groups but lacks the indole moiety.
N-(2-(1H-indol-2-yl)ethyl)acetamide: This compound contains the indole moiety but differs in the rest of its structure.
Uniqueness
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE is unique due to its combination of an imidazolidinone ring, a phenyl group, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H25N5O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[2-[3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoylamino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H25N5O4/c1-28-19-10-6-5-7-16(19)15-20(28)22(31)26-14-13-25-21(30)12-11-18-23(32)29(24(33)27-18)17-8-3-2-4-9-17/h2-10,15,18H,11-14H2,1H3,(H,25,30)(H,26,31)(H,27,33) |
InChI Key |
APHPCOKKQSJLHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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